![molecular formula C17H11BrN2OS B14344493 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazolinone core, with a bromophenyl and a methyl group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one can be achieved through several synthetic routes. One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one: This compound has a similar structure but with a triazole ring instead of a thiazole ring.
2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: This compound features a pyrido-pyrimidine core, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H11BrN2OS |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H11BrN2OS/c1-10-15(11-6-8-12(18)9-7-11)20-14-5-3-2-4-13(14)16(21)19-17(20)22-10/h2-9H,1H3 |
Clave InChI |
QEUSEAPZEDXNIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C3=CC=CC=C3C(=O)N=C2S1)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



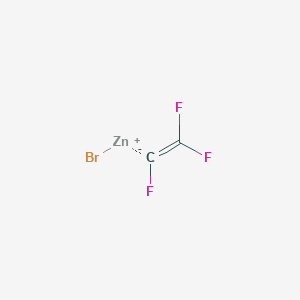
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
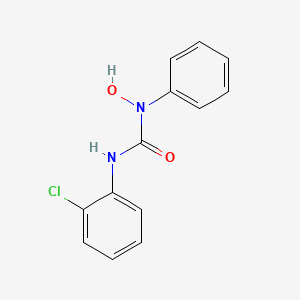
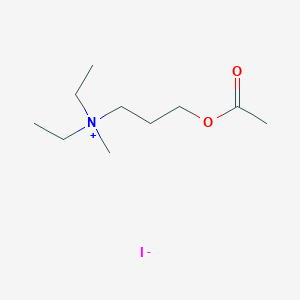

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
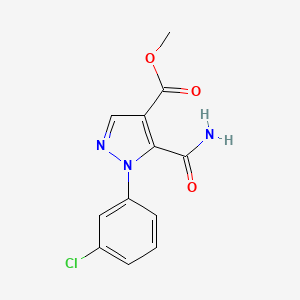
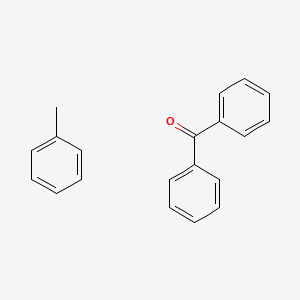
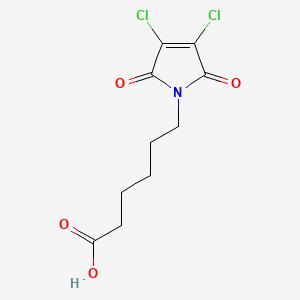

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

